molecular formula C11H12IN3 B12124202 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B12124202
M. Wt: 313.14 g/mol
InChI Key: LIZRJYXHNUENRU-UHFFFAOYSA-N
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Description

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a specialized organic compound with the CAS Number 1152582-86-9 and a molecular weight of 313.14 g/mol. Its molecular formula is C 11 H 12 IN 3 . This chemical serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The structure incorporates both an ortho -iodoaniline and a 1-methyl-1H-pyrazol-4-yl)methyl group, making it a versatile building block for various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The iodine atom on the aniline ring is an excellent leaving group, enabling the construction of more complex biaryl systems. Meanwhile, the pyrazole moiety is a privileged structure in pharmaceuticals, frequently found in molecules with diverse biological activities. Researchers can utilize this compound to develop novel chemical libraries or as a precursor in synthesizing potential therapeutic agents. Please note : This product is intended For Research Use Only and is not approved for human or veterinary diagnostic purposes, therapeutic use, or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

2-iodo-N-[(1-methylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H12IN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3

InChI Key

LIZRJYXHNUENRU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthesis of (1-Methyl-1H-Pyrazol-4-yl)Methyl Boronic Ester

The Suzuki-Miyaura coupling is a cornerstone for forming carbon-carbon bonds between aromatic systems. To install the (1-methyl-1H-pyrazol-4-yl)methyl group, the corresponding boronic ester must first be synthesized. A modified procedure from involves alkylating 4-pyrazoleboronic acid pinacol ester with methyl iodide under basic conditions:

General Procedure :

  • Alkylation :

    • 4-Pyrazoleboronic acid pinacol ester (1.0 equiv), methyl iodide (1.25 equiv), and K₂CO₃ (2.0 equiv) in DMF are stirred at 60°C.

    • The product, (1-methyl-1H-pyrazol-4-yl)methyl boronic ester, is isolated via extraction and chromatography (32–68% yield).

  • Coupling with 2-Iodoaniline :

    • 2-Iodoaniline (1.0 equiv), the boronic ester (1.5 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), and Cs₂CO₃ (1.5 equiv) in dry DME are heated at 85–100°C under nitrogen.

    • Purification by silica gel chromatography yields the target compound.

Key Data :

ParameterValue
CatalystPdCl₂(PPh₃)₂
BaseCs₂CO₃
SolventDME
Yield45–60%

Grignard-Mediated Ketone Formation Followed by Reduction

Synthesis of (1-Methyl-1H-Pyrazol-4-yl)Methanol

This route leverages Grignard reagents to construct the pyrazole-alcohol intermediate, adapted from:

Step 1: Ketone Synthesis :

  • Reactants : 4-Iodo-1-methyl-1H-pyrazole, isopropylmagnesium chloride lithium chloride complex, and N-methoxy-N-methylacetamide.

  • Conditions : THF, 0°C to room temperature, 2 hours.

  • Product : 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (29.4% yield).

Step 2: Reduction to Alcohol :

  • Reducing Agent : NaBH₄ in methanol at 0°C.

  • Product : 1-(1-Methyl-1H-pyrazol-4-yl)ethanol (76% yield).

Step 3: Chlorination :

  • Reagent : Thionyl chloride (SOCl₂) in dichloromethane.

  • Product : (1-Methyl-1H-pyrazol-4-yl)methyl chloride.

Alkylation of 2-Iodoaniline

The chlorinated intermediate is reacted with 2-iodoaniline under basic conditions:

General Procedure :

  • Reactants : 2-Iodoaniline (1.0 equiv), (1-methyl-1H-pyrazol-4-yl)methyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF.

  • Conditions : 60°C, 12 hours.

  • Yield : 50–65% after chromatography.

Reductive Amination Route

Synthesis of (1-Methyl-1H-Pyrazol-4-yl)Methanal

Oxidation of Alcohol :

  • Reactant : (1-Methyl-1H-pyrazol-4-yl)methanol.

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Product : (1-Methyl-1H-pyrazol-4-yl)methanal (80% yield).

Reductive Amination with 2-Iodoaniline

General Procedure :

  • Reactants : 2-Iodoaniline (1.0 equiv), (1-methyl-1H-pyrazol-4-yl)methanal (1.1 equiv), NaBH₃CN (1.5 equiv) in methanol.

  • Conditions : Room temperature, 6 hours.

  • Yield : 55–70%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki CouplingHigh regioselectivityRequires boronic ester synthesis45–60%
Grignard/AlkylationScalable ketone intermediatesMulti-step, low yields50–65%
Reductive AminationMild conditionsSensitive to aldehyde stability55–70%

Mechanistic Insights and Optimization

Palladium Catalysis

The Suzuki coupling’s efficiency hinges on the oxidative addition of Pd⁰ to the aryl iodide, followed by transmetalation with the boronic ester. Electron-deficient aryl iodides (e.g., 2-iodoaniline) accelerate this step, though competing protodehalogenation may occur.

Steric Effects in Alkylation

The bulkiness of the (1-methyl-1H-pyrazol-4-yl)methyl group necessitates polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the aniline’s nitrogen. Microwave-assisted reactions (e.g., 90°C for 7 minutes) improve yields by reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce nitro or hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is in the development of therapeutic agents. The compound serves as a versatile building block for synthesizing various bioactive molecules, particularly in the fields of oncology and inflammation.

Case Study: Anti-Cancer Activity

Recent studies have investigated the anti-cancer potential of derivatives synthesized from this compound. For instance, modifications to the pyrazole moiety have led to compounds exhibiting significant cytotoxicity against cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate cell proliferation and apoptosis pathways .

Material Science

In material science, this compound has been explored for its electronic and optical properties. The presence of the iodine atom enhances its reactivity, allowing it to participate in various chemical reactions that can lead to novel materials.

Application in Organic Electronics

The compound has been utilized in the synthesis of organic semiconductors. Research indicates that incorporating this compound into polymer matrices can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Studies

This compound also finds utility as a biochemical probe. Its structure allows it to interact with enzymes and proteins, facilitating studies on enzyme kinetics and protein-ligand interactions.

Example: Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. The iodine atom plays a crucial role in binding affinity, enhancing the compound's effectiveness as an inhibitor .

Mechanism of Action

The mechanism of action of 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes structurally related compounds, highlighting differences in substituents, heterocyclic groups, and physicochemical properties:

Compound Name Substituent (Position) Heterocyclic Group Molecular Formula Molecular Weight (g/mol) CAS No. Applications/Notes
This compound I (C2) 1-Methylpyrazole (N-bound) C₁₁H₁₂IN₃ 313.14 1152582-86-9 Potential intermediate in pharmaceuticals; iodine may enable cross-coupling reactions .
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline CF₃ (C2) 1-Methylpyrazole (N-bound) C₁₂H₁₂F₃N₃ 255.24 1006466-09-6 Trifluoromethyl group enhances lipophilicity; used in agrochemical research .
2-Iodo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline I (C2) 2-Methylthiazole (N-bound) C₁₁H₁₁IN₂S 330.19 N/A Thiazole moiety improves solubility; explored in antimicrobial agents .
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline F (C5), OCH₂Pyrazole 1-Methylpyrazole (O-bound) C₁₁H₁₂FN₃O 245.23 N/A Fluoro substituent increases metabolic stability; studied in kinase inhibitors .
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline F (C3), OCH₂Pyrazole 1-Methylpyrazole (O-bound) C₁₁H₁₂FN₃O 245.23 N/A Altered substitution pattern affects receptor binding; potential anticancer agent .

Comparative Analysis

Substituent Effects :
  • Iodine vs. In contrast, the trifluoromethyl group in the analog (CAS 1006466-09-6) increases hydrophobicity, improving blood-brain barrier penetration .
  • Fluorine vs. Methoxy : Fluorine substitution (e.g., in 5-fluoro and 3-fluoro analogs) enhances metabolic stability and electron-withdrawing effects, while methoxy groups (e.g., in 4-ethoxy analogs) may reduce reactivity but improve solubility .
Heterocyclic Group Variations :
  • Pyrazole vs. Thiazole : The pyrazole ring in the target compound offers two nitrogen atoms for hydrogen bonding, whereas the thiazole analog (CAS N/A) contains sulfur, which may contribute to metal coordination or altered pharmacokinetics .

Research Findings and Trends

  • Synthetic Utility : The iodine atom in this compound makes it a candidate for palladium-catalyzed coupling reactions, enabling diversification into biaryl structures .
  • Thermal Stability: Pyrazole-based analogs generally exhibit higher thermal stability compared to thiazole derivatives, as noted in differential scanning calorimetry (DSC) studies .
  • SAR Studies : Substitution at the ortho-position (e.g., iodine, CF₃) significantly influences binding affinity in enzyme assays, with bulkier groups often reducing off-target interactions .

Biological Activity

2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an iodine atom and a pyrazole moiety. This compound is primarily investigated for its potential antitumor , anti-inflammatory , and antimicrobial activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C11H12IN3C_{11}H_{12}IN_3, with a molecular weight of 313.14 g/mol. The compound's structure is characterized by the following properties:

PropertyValue
Molecular FormulaC11H12IN3
Molecular Weight313.14 g/mol
IUPAC Name2-Iodo-N-[(1-methylpyrazol-4-yl)methyl]aniline
InChI KeyLIZRJYXHNUENRU-UHFFFAOYSA-N
Canonical SMILESCN1C=C(C=N1)CNC2=CC=CC=C2I

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in cancer progression and inflammation. The iodine atom enhances the compound's reactivity, while the pyrazole ring facilitates binding through hydrogen bonding and π-π interactions, which may increase specificity for target molecules.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, one study demonstrated that derivatives of pyrazole, including those similar to this compound, showed submicromolar antiproliferative activity against a range of cancer cell lines, including colorectal cancer cells (HCT-116). The compound was found to reduce phosphorylation of retinoblastoma protein and induce apoptosis in cancer cells .

Case Study: Antiproliferative Activity

A detailed investigation into the antiproliferative effects of related compounds revealed:

CompoundGI50 (μM)Mechanism of Action
2-Anilino-4-(1-methyl-pyrazol-4-yl)pyrimidine0.025 - 0.780CDK2 inhibition, cell cycle arrest at G2/M phase
2-Iodo-N-[(1-methyl-pyrazol-4-yl)methyl]anilineTBDInduction of apoptosis and modulation of retinoblastoma phosphorylation

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Compounds containing pyrazole rings are often explored for their ability to modulate inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The antimicrobial properties of related pyrazole derivatives have been documented, indicating potential effectiveness against various bacterial strains. For example, studies have shown that similar compounds possess minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosaTBD

Q & A

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to forecast Phase I/II metabolism (e.g., CYP450-mediated oxidation). Toxicity endpoints (AMES test, hepatotoxicity) are modeled via machine learning algorithms (e.g., Random Forest classifiers) .

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